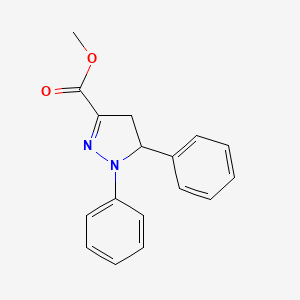

methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Descripción

Historical Context and Development of Dihydropyrazole Chemistry

The exploration of dihydropyrazoles traces back to the late 19th century, with foundational work by Ludwig Knorr and Carl Paal. Knorr’s 1883 synthesis of antipyrine (phenazone), the first synthetic analgesic drug, marked a pivotal moment in pyrazole chemistry. The reduction of 1,3-diphenyl-5-methylpyrazole by Knorr and Blank in 1885 provided the first synthetic route to pyrazoline derivatives, establishing a methodological framework for subsequent research.

The mid-20th century saw advancements in cyclocondensation strategies, particularly the Knorr-type reactions involving α,β-unsaturated carbonyl compounds and hydrazines. For example, Li and colleagues demonstrated the efficiency of ultrasound-assisted synthesis in NaAc-HAc aqueous solutions, achieving yields of 83–96% for triarylpyrazolines. These innovations laid the groundwork for modern synthetic approaches to dihydropyrazoles, including this compound, which emerged as a key intermediate in pharmaceutical research.

Classification within Pyrazoline Derivatives

This compound belongs to the 2-pyrazoline subclass, distinguished by its endocyclic double bond between positions 1 and 2 (Figure 1). Its structure features:

- A 4,5-dihydro-1H-pyrazole core with partial saturation at positions 4 and 5.

- Phenyl groups at positions 1 and 5, contributing to steric and electronic modulation.

- A methyl ester at position 3, enhancing solubility and reactivity for further derivatization.

This classification aligns it with bioactive pyrazolines such as celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid), underscoring its pharmacological potential.

Chemical Nomenclature and Identification Parameters

The IUPAC name systematically describes the compound’s structure:

- Methyl : Indicates the ester group (-OCH₃) at position 3.

- 1,5-Diphenyl : Specifies phenyl substituents at positions 1 and 5 of the pyrazoline ring.

- 4,5-dihydro-1H-pyrazole : Denotes a partially saturated pyrazole ring with hydrogen at position 1.

Spectroscopic characterization relies on:

Significance in Heterocyclic Chemistry Research

As a dihydropyrazole, this compound serves as a critical scaffold for:

- Bioactive Molecule Development : Pyrazolines exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, derivatives with thiocarbamoyl groups show IC₅₀ values of 0.6 μM against Entamoeba histolytica, outperforming metronidazole.

- Materials Science : Fluorescent pyrazolines, including aryl-substituted analogs, are employed in organic light-emitting diodes (OLEDs) due to their electroluminescent properties.

- Synthetic Methodology : Its synthesis via chalcone-hydrazine cyclocondensation (Scheme 1) exemplifies green chemistry principles, often utilizing ultrasound irradiation or aqueous acidic conditions.

Scheme 1 : Synthesis from α,β-unsaturated ketones and phenylhydrazine. $$ \text{Ar-C(O)-CH₂-C(O)-Ar'} + \text{N₂H₄} \rightarrow \text{Ar-C₃HN₂-Ar'} + 2 \text{H₂O} $$

Propiedades

IUPAC Name |

methyl 2,3-diphenyl-3,4-dihydropyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYJYTHMADPNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of Chalcones with Phenylhydrazine

- Reagents: Chalcone derivatives with phenyl substituents, phenylhydrazine, methyl ester precursors.

- Conditions: Typically performed in refluxing ethanol or other suitable solvents, sometimes with catalytic acids or bases to promote cyclization.

- Mechanism: Nucleophilic attack of hydrazine nitrogen on the α,β-unsaturated carbonyl compound, followed by cyclization and tautomerization to yield the pyrazoline ring.

- Outcome: Formation of this compound with high regioselectivity and yields.

This method is supported by analogous syntheses of pyrazoline derivatives described in the literature, where chalcones and arylhydrazines undergo one-pot addition–cyclocondensation reactions yielding pyrazolines in good yields (~82%) without requiring additional oxidizing agents.

From 1H-Pyrazole-3-carboxylic Acid or Acid Chloride Precursors

- Starting Materials: 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid or its acid chloride derivatives.

- Reagents: Corresponding amines or hydrazines.

- Conditions: Reflux in benzene or toluene with catalytic amounts of sulfuric acid or pyridine.

- Procedure:

- Method A: Direct reaction of the pyrazole-3-carboxylic acid with amines under reflux.

- Method B: Reaction of the acid chloride with amines under reflux, followed by acidification and purification.

- Outcome: Formation of pyrazole-3-carboxamides and carboxylates, including methyl esters, with good purity after recrystallization.

This method is more applicable to derivatized pyrazole carboxylates but can be adapted for methyl esters by selecting appropriate methylating agents or methyl hydrazine derivatives.

Reaction Conditions and Catalysts

- Solvents: Benzene, toluene, ethanol, methanol, or mixtures depending on solubility and reaction requirements.

- Catalysts: Sulfuric acid, pyridine, copper triflate, and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate have been used to enhance reaction rates and yields.

- Temperature: Reflux temperatures (typically 80–110°C) for 4–24 hours depending on the method.

- Workup: Cooling to precipitate the product, filtration, recrystallization from alcohols or other solvents, washing with DMF or petroleum ether, and drying.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Conditions | Yield/Notes |

|---|---|---|---|---|---|

| Cyclocondensation of chalcones with phenylhydrazine | Chalcone derivatives, phenylhydrazine | Cu(OTf)2, bmim ionic liquid (catalysts) | Ethanol or similar | Reflux, 4–24 h | ~82% yield, one-pot, no extra oxidants needed |

| From 1H-pyrazole-3-carboxylic acid (Method A) | 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, amines | Catalytic sulfuric acid | Benzene or toluene | Reflux, 4–24 h | Good purity after recrystallization |

| From 1H-pyrazole-3-carboxylic acid chloride (Method B) | Acid chloride derivative, amines | Catalytic pyridine | Benzene or toluene | Reflux, 4–16 h | Acidification required, good yields |

Research Findings and Mechanistic Insights

- Quantum-chemical calculations have been employed to study the electronic structure of reagents and intermediates in pyrazole carboxylate synthesis, confirming the stability of intermediates and explaining regioselectivity.

- The use of ionic liquids and copper triflate catalysts has improved reaction efficiency and recyclability without compromising yields.

- The regioselective condensation of α-benzotriazolylenones with hydrazines allows functionalization at the 4-position of the pyrazoline nucleus, enabling access to tetrasubstituted pyrazoles, a strategy that could be adapted for this compound analogs.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.

Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate exhibits significant biological activities that make it a candidate for drug development.

Antimicrobial Activity :

Research has demonstrated its effectiveness against various pathogens. For instance, studies report minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity :

The compound has shown potential in inhibiting the growth of several cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. It induces apoptosis and enhances caspase activity at micromolar concentrations .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications through:

- Oxidation : Enhances reactivity by introducing functional groups.

- Reduction : Alters electronic properties, potentially modifying biological activity.

- Substitution Reactions : Electrophilic substitution can introduce different functional groups onto the aromatic rings .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several pyrazole derivatives including this compound. The results indicated potent bactericidal effects against Staphylococcus aureus, with MIC values demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Mechanism

Research investigating the anticancer effects of this compound revealed that it induces apoptosis in cancer cell lines through caspase activation pathways. This suggests a mechanism where the compound could be developed into a therapeutic agent for cancer treatment .

Mecanismo De Acción

The mechanism of action of methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with biological molecules, influencing their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Ethyl 1,5-Diphenyl-1H-pyrazole-4-carboxylate

- Structural Differences :

- The ethyl ester group at position 4 (vs. methyl ester at position 3 in the target compound).

- Fully aromatic pyrazole ring (vs. 4,5-dihydro saturation).

- Biological Relevance :

1,5-Disubstituted Pyrazole-3-carboxamides

- Example Compounds :

- Replaces the methyl ester with a carboxamide group.

- Incorporates a naphthyl substituent at position 5 and a sulfonylphenyl group at position 1.

- Features a fluorine atom on the phenyl ring, enhancing lipophilicity and membrane permeability.

- Functional Impact: Carboxamides generally exhibit improved metabolic stability over esters due to resistance to esterase hydrolysis.

Methyl 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

- Structural Similarity : 83% similarity to the target compound .

- Key Differences :

- A 5-oxo group replaces one phenyl ring.

- The 2-methyl group introduces steric constraints.

- Implications :

- The oxo group may increase hydrogen-bonding capacity, affecting solubility and receptor interactions.

Data Table: Structural and Functional Comparison

Research Findings and Trends

Physicochemical Properties

- The dihydro-pyrazole core increases solubility compared to fully aromatic analogs but reduces thermal stability.

- Fluorinated derivatives (e.g., 4h) exhibit logP values ~3.5, ideal for blood-brain barrier penetration .

Actividad Biológica

Methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound (CAS Number: 1088200-27-4) features a pyrazole ring, which is known for its versatility in biological applications. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Similar compounds have been shown to affect:

- Cellular Processes : By altering signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : Compounds within the pyrazole family often act as inhibitors for enzymes such as cyclooxygenases (COX) and protein kinases, which are crucial in inflammatory processes and cancer progression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a study evaluating several pyrazole derivatives found that this compound exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent bactericidal effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Research shows that compounds with similar structures can inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. Specifically, some derivatives were found to induce apoptosis and enhance caspase activity in cancer cells at micromolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been supported by studies demonstrating its ability to inhibit COX enzymes. Compounds derived from the pyrazole framework have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Research Findings and Case Studies

Q & A

Basic: What are the key synthetic routes for methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, a modified Claisen-Schmidt condensation followed by hydrazine cyclization is commonly used . Optimization involves:

- Temperature control : Maintain 60–80°C during cyclization to prevent byproducts.

- Catalyst selection : Use acetic acid or p-toluenesulfonic acid (PTSA) to enhance reaction efficiency.

- Solvent system : Ethanol or methanol is preferred due to polarity matching with intermediates.

Evidence from analogous pyrazole esters shows that refluxing in ethanol for 6–8 hours yields >85% purity .

Advanced: How does substituent positioning on the phenyl rings influence bioactivity in pyrazole derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal that:

- Para-substituted phenyl groups (e.g., -NO₂, -OCH₃) enhance antimicrobial activity by increasing electron-withdrawing effects .

- Ortho-substituents (e.g., -Cl, -Br) improve steric hindrance, potentially reducing off-target interactions in enzyme inhibition assays .

For methyl 1,5-diphenyl derivatives, crystallographic data (e.g., dihedral angles between phenyl rings) correlates with binding affinity in molecular docking studies .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring (e.g., coupling constants for dihydro protons at δ 3.8–4.2 ppm) .

- X-ray crystallography : Resolves spatial arrangement; for example, the dihedral angle between phenyl rings in ethyl 1,5-diphenyl analogs is ~45°, influencing molecular packing .

- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹) and N-H bend (~1600 cm⁻¹) .

Advanced: How can computational methods like molecular docking predict the compound’s mechanism in enzyme inhibition?

Answer:

- Docking software (AutoDock, Schrödinger) : Use the crystal structure (e.g., PDB ID 1T4G for COX-2) to model interactions.

- Key parameters :

- Binding energy : < -6 kcal/mol suggests strong inhibition potential.

- Hydrogen bonding : Pyrazole N1 and carboxylate oxygen often interact with catalytic residues (e.g., Tyr385 in COX-2) .

A study on analogous pyrazole carboxamides showed a correlation between computed binding affinity and experimental IC₅₀ values (R² = 0.89) .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MIC vs. disk diffusion for antimicrobial testing) .

- Solubility differences : Use DMSO concentrations ≤1% to avoid false negatives .

- Structural analogs : Compare with ethyl 1,5-diphenyl derivatives, where bioactivity diverges due to ester group lipophilicity .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Storage : -20°C under argon, sealed in amber vials to prevent photodegradation.

- Stability : Shelf life >12 months if humidity <30%; TGA data for related pyrazoles shows decomposition onset at ~180°C .

Advanced: What strategies optimize regioselectivity during functionalization of the pyrazole core?

Answer:

- Electrophilic substitution : Nitration at C4 is favored due to electron-rich pyrazole ring .

- Nucleophilic attack : Use LDA at -78°C to deprotonate N1 for carboxylate derivatization .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ selectively functionalize phenyl substituents .

Advanced: How to validate the compound’s role in enzyme inhibition via kinetic assays?

Answer:

- IC₅₀ determination : Use fluorogenic substrates (e.g., MCA-peptide for proteases) with varying inhibitor concentrations .

- Mechanism : Lineweaver-Burk plots distinguish competitive (unchanged Vmax) vs. non-competitive inhibition.

For example, a study on pyrazole carboxamides showed uncompetitive inhibition of COX-2 (Ki = 0.8 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.